molecular formula C23H35N3O7S2 B13835256 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil

Cat. No.: B13835256
M. Wt: 529.7 g/mol
InChI Key: RCIMVZWCHLOZJH-RRCSTGOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil involves several steps, starting from the appropriate precursors. The synthetic routes typically include:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil undergoes various chemical reactions, including:

Scientific Research Applications

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil has a wide range of applications in scientific research:

    Chemistry: It is used as a reference material and in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

4,7-seco-Tebipenemoic Acid Methyl Ester Pivoxil can be compared with other similar compounds, such as:

Properties

Molecular Formula

C23H35N3O7S2

Molecular Weight

529.7 g/mol

IUPAC Name

2,2-dimethylpropanoyloxymethyl (2S,3R)-4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-2-[(2S,3R)-3-hydroxy-1-methoxy-1-oxobutan-2-yl]-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylate

InChI

InChI=1S/C23H35N3O7S2/c1-12-16(15(13(2)27)19(28)31-6)25-17(20(29)32-11-33-21(30)23(3,4)5)18(12)35-14-9-26(10-14)22-24-7-8-34-22/h12-16,25,27H,7-11H2,1-6H3/t12-,13-,15-,16-/m1/s1

InChI Key

RCIMVZWCHLOZJH-RRCSTGOVSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)[C@@H]([C@@H](C)O)C(=O)OC

Canonical SMILES

CC1C(NC(=C1SC2CN(C2)C3=NCCS3)C(=O)OCOC(=O)C(C)(C)C)C(C(C)O)C(=O)OC

Origin of Product

United States

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